trans-Norpterosin C

Overview

Description

Synthesis Analysis

The synthesis of compounds related to trans-Norpterosin C often involves intricate strategies to construct the molecule's complex framework. For instance, a combined C-H activation/Cope rearrangement strategy has been employed in the total synthesis of related natural products, demonstrating the utility of innovative synthetic approaches in accessing structurally complex molecules (Davies, Dai, & Long, 2006). Additionally, the synthesis of C-glycoside analogs, such as the one for pseudopterosin A methyl ether, showcases the application of Suzuki-Miyaura cross-coupling protocols, offering insights into synthetic methodologies that could be relevant for trans-Norpterosin C (Zhong, Moya, Jacobs, & Little, 2008).

Molecular Structure Analysis

The molecular structure of compounds akin to trans-Norpterosin C has been elucidated using various analytical techniques. Studies such as the demonstration of endo-cis-(2S,3R)-bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl units as reverse-turn scaffolds highlight the complex molecular architecture of these compounds and their potential as nucleators of two-stranded parallel β-sheets, indicating the intricate structural features that might be present in trans-Norpterosin C (Ranganathan, Haridas, Kurur, Thomas, Madhusudanan, Nagaraj, Kunwar, Sarma, & Karle, 1998).

Chemical Reactions and Properties

The reactivity and functionalization of molecules structurally related to trans-Norpterosin C offer insights into potential chemical reactions and properties. For example, the unconventional approach using a chiral cross-conjugated hydrocarbon for pseudopterosin synthesis underscores the viability of such hydrocarbons as precursors in natural product synthesis, which may apply to trans-Norpterosin C (Newton, Drew, Lawrence, Willis, Paddon-Row, & Sherburn, 2015).

Physical Properties Analysis

The study of the physical properties of compounds similar to trans-Norpterosin C, such as melting points, solubility, and crystalline structure, is crucial for understanding their behavior in different environments. Although specific studies on trans-Norpterosin C were not identified, the general methodologies for analyzing these properties are well-established in the literature and critical for the characterization of complex organic molecules.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of molecules like trans-Norpterosin C, are fundamental to their application and function. Research on related compounds, such as the synthesis and mesomorphic properties of esters of trans-4-n-alkoxycinnamic acids, provides valuable information on the influence of structural modifications on chemical properties and phase behavior, which can be relevant for understanding the chemical properties of trans-Norpterosin C (Kasthuraiah, Sadashiva, Krishnaprasad, & Nair, 1998).

Scientific Research Applications

Molecular Signaling Pathways and Gene Expression Regulation

Research in molecular biology and pharmacology often explores how certain compounds influence cellular signaling pathways and gene expression. For instance, studies on nuclear receptors and their ligands, like the work on the AF-1 domain of the orphan nuclear receptor NOR-1, highlight the complexity of cellular mechanisms governing gene expression, coactivator recruitment, and transcriptional activation (Wansa, Harris, Yan, Ordentlich, & Muscat, 2003)[https://consensus.app/papers/domain-orphan-nuclear-receptor-nor1-mediates-wansa/e918ea575aab5140835134c4e326203e/?utm_source=chatgpt]. These investigations provide a framework for understanding how trans-Norpterosin C might interact with similar molecular targets to modulate biological processes.

Cellular Metabolism and Energy Balance

Another important area of research focuses on the regulation of cellular metabolism and energy balance. Compounds that can influence metabolic pathways are of great interest for their potential to treat metabolic disorders or impact energy homeostasis. For example, the regulation of energy expenditure and development of obesity in the context of β-adrenergic signaling and the orphan nuclear receptor NOR-1 (Pearen, Myers, Raichur, Ryall, Lynch, & Muscat, 2008)[https://consensus.app/papers/receptor-nor1-target-betaadrenergic-signaling-regulates-pearen/f515bcc0f98557c799e2b92944533bcd/?utm_source=chatgpt] illustrates how understanding these pathways can lead to novel therapeutic strategies. Trans-Norpterosin C might exhibit similar regulatory effects on metabolic functions, meriting further investigation.

Neuroprotection and Neurotransmission

The study of neuroprotective agents and their impact on neurotransmission is crucial for developing treatments for neurodegenerative diseases. Research into compounds that modulate neurotransmitter systems or protect neuronal health, such as leptin's neuroprotective role via NF-κB/c-Rel–dependent transcription in ischemic conditions (Valerio, Dossena, Bertolotti, Boroni, Sarnico, Faraco, Chiarugi, Frontini, Giordano, Liou, De Simoni, Spano, Carruba, Pizzi, & Nisoli, 2009)[https://consensus.app/papers/leptin-induced-ischemic-cerebral-cortex-exerts-valerio/eff0b936381c543a84bb8cb54ba911c2/?utm_source=chatgpt], can provide insights into potential applications of trans-Norpterosin C in neuropharmacology.

Mechanism of Action

Target of Action

trans-Norpterosin C is a natural product from Pteris semipinnata . The identification of these targets is crucial for understanding the compound’s role and its potential therapeutic applications.

Mode of Action

The mode of action of trans-Norpterosin C is not well-understood due to the lack of specific studies on this compound. Generally, the interaction of a compound with its targets can lead to changes in cellular processes. For instance, a compound can bind to a receptor, triggering a cascade of biochemical reactions within the cell . .

Biochemical Pathways

The specific biochemical pathways affected by trans-Norpterosin C are currently unknown. Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can influence these pathways by interacting with one or more components of the pathway . .

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties significantly impact a drug’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . .

Result of Action

The molecular and cellular effects of trans-Norpterosin C’s action are currently unknown. These effects can range from changes in gene expression to alterations in cellular processes . .

Action Environment

The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. For instance, factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and activity . .

properties

IUPAC Name |

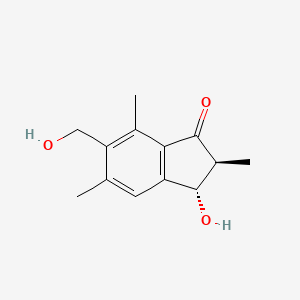

(2S,3S)-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-6-4-9-11(7(2)10(6)5-14)13(16)8(3)12(9)15/h4,8,12,14-15H,5H2,1-3H3/t8-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHDADRUKBUYPP-UFBFGSQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901137857 | |

| Record name | (2S,3S)-2,3-Dihydro-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Norpterosin C | |

CAS RN |

64890-70-6 | |

| Record name | (2S,3S)-2,3-Dihydro-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64890-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-2,3-Dihydro-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.